molecular formula C11H20O3 B8097419 Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester CAS No. 66696-98-8

Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B8097419
CAS No.: 66696-98-8
M. Wt: 200.27 g/mol
InChI Key: LRVXMBDCUSTTFW-UHFFFAOYSA-N
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Description

Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester (CAS: 3761-60-2; alternative CAS: 913388-75-7 in some sources ), is a branched-chain ester characterized by a seven-carbon backbone (heptanoic acid) with a ketone group at the third carbon (3-oxo) and a tert-butyl (1,1-dimethylethyl) ester moiety. Its molecular formula is C₁₁H₁₈O₃, with a molecular weight of 198.26 g/mol.

Properties

IUPAC Name

tert-butyl 3-oxoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-6-7-9(12)8-10(13)14-11(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVXMBDCUSTTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460863
Record name Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66696-98-8
Record name Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Heptanoic acid, 3-oxo-, 1,1-dimethylethyl ester, also known as tert-butyl acetoacetate, is an ester derived from heptanoic acid and acetoacetic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity based on various studies and research findings.

  • Chemical Formula: C₈H₁₄O₃
  • Molecular Weight: 158.20 g/mol
  • IUPAC Name: 3-Oxoheptanoic acid, 1,1-dimethylethyl ester
  • CAS Number: 1694-31-1

Antioxidant Activity

Research indicates that heptanoic acid derivatives exhibit significant antioxidant properties. In a study analyzing various phytochemicals, compounds similar to heptanoic acid demonstrated the ability to scavenge free radicals effectively. The antioxidant activity was measured using spectrophotometric methods, revealing a strong correlation between the presence of certain fatty acid esters and their antioxidant capacity .

Anticancer Potential

Heptanoic acid derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, studies involving the ethyl acetate fraction of plant extracts containing heptanoic acid derivatives showed a marked reduction in cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action was linked to the induction of apoptosis, characterized by membrane blebbing and chromatin condensation .

Case Studies and Experimental Findings

  • Cytotoxicity Assays:
    • In vitro studies using MTT assays demonstrated that heptanoic acid derivatives could inhibit the growth of various cancer cell lines. The IC50 values indicated potent cytotoxicity at low concentrations.
  • Molecular Docking Studies:
    • Computer-aided molecular docking analyses have suggested that heptanoic acid derivatives interact favorably with targets associated with cancer progression. These studies help elucidate the potential pathways through which these compounds exert their effects .
  • Phytochemical Composition Analysis:
    • Gas chromatography-mass spectrometry (GC-MS) analyses have identified heptanoic acid derivatives among other bioactive compounds in plant extracts. The presence of these esters correlates with enhanced antioxidant and anticancer activities observed in biological assays .

Summary of Research Findings

Activity Findings
AntioxidantEffective scavenging of free radicals; strong correlation with fatty acids
CytotoxicitySignificant reduction in cell viability in MCF-7 and HeLa cells
Molecular DockingFavorable interactions with cancer-related targets
Phytochemical AnalysisIdentified as a major component in bioactive plant extracts

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Esters of Heptanoic Acid with Different Alkyl Groups

a. Heptanoic Acid, 1,1-Dimethylethyl Ester (CAS: 41084-78-0)

  • Structure : Lacks the 3-oxo group but retains the tert-butyl ester.
  • Properties : Higher lipophilicity (LogP ~3.5 inferred from tert-butyl esters in ) compared to the 3-oxo derivative due to reduced polarity.
  • Applications: Likely used as a non-polar solvent or flavoring agent, similar to ethyl heptanoate (CAS 106-30-9) .

b. Ethyl Heptanoate (CAS: 106-30-9)

  • Structure: Ethyl ester of heptanoic acid without the 3-oxo group.
  • Properties: Lower boiling point (248.9°C for tert-butyl peroxy-2-ethylhexanoate vs. ~190°C for ethyl heptanoate ) due to smaller ester group and linear structure.
  • Applications : Widely used in fragrances and food flavorings (e.g., cognac oil) .
Table 1: Physical Properties of Heptanoic Acid Esters
Compound CAS Boiling Point (°C) LogP Key Feature
Heptanoic acid, 3-oxo-, tert-butyl ester 3761-60-2 ~250 (estimated) ~2.8 3-oxo group, tert-butyl
Heptanoic acid, tert-butyl ester 41084-78-0 ~240 (estimated) ~3.5 tert-butyl ester
Ethyl heptanoate 106-30-9 ~190 3.2 Ethyl ester

Tert-Butyl Esters with Varied Acid Backbones

a. tert-Butyl Propionate (Propanoic Acid, 1,1-Dimethylethyl Ester)

  • Structure : Shorter chain (C₃) with tert-butyl ester.
  • Properties : Lower molecular weight (144.21 g/mol) and boiling point (~130°C) compared to the target compound, reflecting reduced chain length .
  • Applications : Solvent and intermediate in polymer synthesis .

b. tert-Butyl Peroxy-2-Ethylhexanoate (CAS: 3006-82-4)

  • Structure: Peroxy ester with a branched 2-ethylhexanoic acid backbone.
  • Properties : Higher reactivity (peroxy group) and similar LogP (3.476) but elevated boiling point (248.9°C) due to increased molecular weight .
  • Applications : Polymerization initiator in industrial processes .

Esters with 3-Oxo Substituents

a. Hexanoic Acid, 3-Oxo-, Ethyl Ester

  • Structure : Six-carbon backbone with 3-oxo and ethyl ester.
  • Properties: Shorter chain reduces lipophilicity (LogP ~2.5) compared to the target compound.
  • Applications : Natural product isolation and flavor chemistry .

b. Heptanoic Acid (Parent Acid, CAS: 111-14-8)

  • Structure : Free acid form without ester or oxo groups.
  • Properties : Higher acidity (pKa ~4.8) and water solubility compared to its esters. Lower volatility (boiling point ~223°C) .
  • Applications : Precursor in ester synthesis and industrial lubricants .

Key Research Findings

Bioactivity: Esters with 3-oxo groups, such as hexanoic acid 3-oxo-ethyl ester, are identified in bioactive phytochemicals, suggesting the target compound may have similar applications in pharmaceuticals or agrochemicals .

Synthetic Utility : The tert-butyl ester group is frequently employed in peptide synthesis and drug intermediates (e.g., dipeptidyl peptidase IV inhibitors), highlighting its role in protecting carboxylic acids during reactions .

Thermal Stability: Tert-butyl esters generally exhibit higher thermal stability than linear esters (e.g., ethyl heptanoate), making them suitable for high-temperature processes .

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